molecular formula C20H24Br2O3 B164784 2,4-Dibromo-17-acetylestradiol CAS No. 137548-56-2

2,4-Dibromo-17-acetylestradiol

Cat. No. B164784
M. Wt: 472.2 g/mol
InChI Key: CSLSXWGARNSDCM-XXAPIKHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromo-17-acetylestradiol (DBAE) is a synthetic estrogen compound that has been used in scientific research for several decades. It is a potent estrogen receptor agonist that has been studied for its effects on various physiological and biochemical processes.

Mechanism Of Action

2,4-Dibromo-17-acetylestradiol acts as an estrogen receptor agonist, binding to estrogen receptors in various tissues and activating downstream signaling pathways. This leads to the transcription of estrogen-responsive genes and the modulation of various physiological and biochemical processes.

Biochemical And Physiological Effects

2,4-Dibromo-17-acetylestradiol has been shown to have a wide range of biochemical and physiological effects. It has been shown to stimulate the growth of breast cancer cells in vitro and in vivo, and to promote bone formation and inhibit bone resorption. 2,4-Dibromo-17-acetylestradiol has also been shown to have cardioprotective effects, reducing the risk of cardiovascular disease. Additionally, 2,4-Dibromo-17-acetylestradiol has been shown to have neuroprotective effects, improving cognitive function and reducing the risk of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 2,4-Dibromo-17-acetylestradiol in lab experiments is that it is a potent estrogen receptor agonist, allowing for the investigation of the effects of estrogen on various physiological and biochemical processes. However, one limitation is that it is a synthetic compound and may not fully mimic the effects of endogenous estrogen.

Future Directions

There are several future directions for research on 2,4-Dibromo-17-acetylestradiol. One area of interest is the development of new estrogen receptor agonists that have improved selectivity and reduced side effects. Additionally, there is a need for further research on the effects of 2,4-Dibromo-17-acetylestradiol on various physiological and biochemical processes, including its effects on the immune system and inflammation. Finally, there is a need for further research on the potential therapeutic applications of 2,4-Dibromo-17-acetylestradiol in the treatment of breast cancer, osteoporosis, cardiovascular disease, and neurodegenerative diseases.
Conclusion:
In conclusion, 2,4-Dibromo-17-acetylestradiol is a synthetic estrogen compound that has been used extensively in scientific research to study the effects of estrogen on various physiological and biochemical processes. It is a potent estrogen receptor agonist that has been studied for its effects on breast cancer, bone metabolism, cardiovascular disease, and neurodegenerative diseases. While there are limitations to its use in lab experiments, 2,4-Dibromo-17-acetylestradiol remains a valuable tool for investigating the role of estrogen in various physiological and biochemical processes.

Synthesis Methods

2,4-Dibromo-17-acetylestradiol is synthesized by the bromination of estradiol at the 2 and 4 positions, followed by acetylation at the 17 position. The reaction is carried out using a mixture of acetic acid and acetic anhydride, with hydrobromic acid as the brominating agent. The final product is purified using column chromatography.

Scientific Research Applications

2,4-Dibromo-17-acetylestradiol has been used extensively in scientific research to study the effects of estrogen on various physiological and biochemical processes. It is commonly used as a tool to investigate the role of estrogen in breast cancer, bone metabolism, and cardiovascular disease. 2,4-Dibromo-17-acetylestradiol has also been used to study the effects of estrogen on the brain and nervous system.

properties

CAS RN

137548-56-2

Product Name

2,4-Dibromo-17-acetylestradiol

Molecular Formula

C20H24Br2O3

Molecular Weight

472.2 g/mol

IUPAC Name

1-[(8R,9S,13S,14S,17S)-2,4-dibromo-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C20H24Br2O3/c1-10(23)20(25)8-6-15-12-3-4-13-14(9-16(21)18(24)17(13)22)11(12)5-7-19(15,20)2/h9,11-12,15,24-25H,3-8H2,1-2H3/t11-,12+,15-,19-,20+/m0/s1

InChI Key

CSLSXWGARNSDCM-XXAPIKHISA-N

Isomeric SMILES

CC(=O)[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=C(C=C34)Br)O)Br)C)O

SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=C(C(=C(C=C34)Br)O)Br)C)O

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=C(C(=C(C=C34)Br)O)Br)C)O

synonyms

2,4-DBAES
2,4-dibromo-17-acetylestradiol

Origin of Product

United States

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